
5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane
Overview
Description
5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane is an organic compound that features a dioxane ring substituted with an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane typically involves the iodination of a precursor compound. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Sodium periodate in aqueous solution or manganese dioxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or THF.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Applications in Organic Synthesis
5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane serves as an important building block in organic synthesis due to its halogen functionality, which can participate in nucleophilic substitution reactions. This property allows it to be used in the construction of more complex molecular architectures.
Key Reactions:
- Nucleophilic Substitution : The iodomethyl group can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
- Formation of Cyclic Compounds : It can act as a precursor for synthesizing cyclic compounds through cyclization reactions.
Medicinal Chemistry Applications
The compound has been investigated for its potential medicinal applications, particularly as an intermediate in the synthesis of pharmaceutical agents.
Case Study: Hypolipidemic Agents
- Research has identified derivatives of this compound as intermediates for compounds that inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. Such compounds have implications for treating hyperlipidemia and related cardiovascular diseases .
Table 1: Comparative Analysis of Synthesized Derivatives
Compound Name | CAS No. | Yield (%) | Application |
---|---|---|---|
This compound | 97827-17-3 | 79 | Intermediate for hypolipidemic agents |
(4R-cis)-1,1-Dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | - | - | HMG-CoA reductase inhibitor |
Applications in Material Science
Beyond medicinal chemistry, this compound is also explored in material science for its potential use as a surface activating reagent. Its structural properties allow it to modify surfaces at the molecular level, enhancing adhesion properties in coatings and polymers .
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane depends on the specific reactions it undergoes. In substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the iodomethyl group is converted to a carbonyl group through the loss of iodine and the addition of oxygen .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane
- 5-(Chloromethyl)-2,2-dimethyl-1,3-dioxane
- 5-(Fluoromethyl)-2,2-dimethyl-1,3-dioxane
Uniqueness
5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane is unique due to the presence of the iodomethyl group, which is a good leaving group and can participate in a variety of chemical reactions. This makes it a valuable intermediate in organic synthesis compared to its bromomethyl, chloromethyl, and fluoromethyl analogs .
Biological Activity
5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane, a compound with the CAS number 97827-17-3, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a dioxane ring substituted with an iodomethyl group. The synthesis typically involves the reaction of 2,2-dimethyl-1,3-dioxane with iodine and triphenylphosphine in dichloromethane. The reaction conditions yield a product with a reported yield of approximately 79% under optimal conditions .
Synthesis Reaction Overview:
Reagent | Amount | Reaction Conditions | Yield |
---|---|---|---|
2,2-Dimethyl-5-hydroxymethyl-1,3-dioxane | 1.00 g | Dichloromethane (MDC), 0°C to 25°C for 2h | 79% |
Iodine | 2.08 g | ||
Triphenylphosphine | 2.15 g | ||
Imidazole | 700 mg |
Antiviral Properties
Recent studies have indicated that compounds related to this compound may exhibit antiviral properties. For instance, modifications of similar dioxane derivatives have been explored for their efficacy against viral infections by acting as nucleoside analogs. These analogs can interfere with viral replication processes .
Antimicrobial Activity
Research has shown that certain derivatives of dioxanes possess antimicrobial activity. The presence of halogen substituents like iodine can enhance the biological activity of these compounds. In particular, iodinated compounds have been studied for their ability to disrupt microbial cell membranes and inhibit growth .
Case Studies
Study on Antiviral Efficacy:
In a study examining the antiviral effects of various nucleoside analogs, a derivative of this compound was tested against RNA viruses. The results indicated that the compound exhibited significant inhibition of viral replication at low micromolar concentrations .
Antimicrobial Testing:
Another study focused on the antimicrobial properties of iodinated dioxanes found that compounds similar to this compound displayed potent activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell walls and inhibition of protein synthesis .
Properties
IUPAC Name |
5-(iodomethyl)-2,2-dimethyl-1,3-dioxane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)9-4-6(3-8)5-10-7/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMABXOQAFQJFHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)CI)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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